3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole

Description

Structural Overview and Classification in Heterocyclic Chemistry

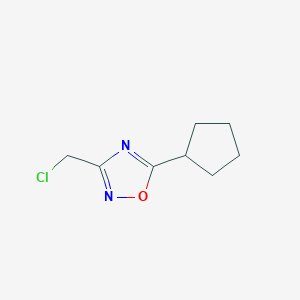

This compound represents a prominent member of the 1,2,4-oxadiazole family, characterized by its five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a specific arrangement. The compound possesses the molecular formula C₈H₁₁ClN₂O with a molecular weight of 186.64 grams per mole. The structural architecture features a chloromethyl group (-CH₂Cl) at position 3 and a cyclopentyl ring system at position 5, creating a unique substitution pattern that influences both its chemical reactivity and physical properties.

The 1,2,4-oxadiazole core structure exhibits aromatic characteristics that satisfy Hückel's rule, contributing to its stability and biological relevance. The heterocyclic ring system demonstrates distinctive electronic properties due to the presence of two nitrogen atoms and one oxygen atom, which create specific electron distribution patterns that influence molecular interactions with biological targets. The chloromethyl substituent introduces a reactive electrophilic center that can participate in nucleophilic substitution reactions, while the cyclopentyl group contributes steric bulk and lipophilic character to the molecule.

The compound's classification within heterocyclic chemistry places it among the nitrogen-containing five-membered ring systems, specifically within the oxadiazole subfamily. This classification is significant because oxadiazoles have emerged as important scaffolds in medicinal chemistry due to their ability to serve as bioisosteres for various functional groups. The specific 1,2,4-oxadiazole isomer exhibits greater stability compared to other oxadiazole isomers, making it particularly attractive for pharmaceutical applications and synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

Historical Context of 1,2,4-Oxadiazole Development

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles 125 years ago, initially naming these compounds furo[ab1]diazoles. This seminal discovery established the foundation for what would eventually become a rich and diverse field of heterocyclic chemistry. Following this initial breakthrough, the field experienced relatively limited activity until the early 1960s, when only occasional publications appeared on this five-membered heterocycle.

The subsequent decade marked a significant turning point in 1,2,4-oxadiazole research, primarily driven by the discovery of their peculiar tendency to undergo molecular rearrangements. This unique chemical behavior captured the attention of the chemistry community and sparked increased interest in understanding and exploiting these transformations. The molecular rearrangement phenomena exhibited by 1,2,4-oxadiazoles revealed their complex chemical nature and opened new avenues for synthetic methodology development.

In recent years, the increased rate of publication on 1,2,4-oxadiazoles reflects a revitalized interest in this heterocyclic system. This renaissance has been particularly fueled by their applications in medicinal chemistry and materials science. The compound this compound represents a contemporary example of the sophisticated structural modifications that have been developed to optimize the properties of this heterocyclic framework.

The evolution of synthetic methodologies for 1,2,4-oxadiazole preparation has also contributed significantly to their increased prominence. Traditional synthetic approaches have been supplemented by novel methodologies, including mechanochemistry approaches that offer environmentally friendly alternatives to conventional solution-phase syntheses. Despite the availability of numerous synthetic methods, challenges persist regarding low yields, long reaction times, and the use of volatile and toxic organic solvents, driving continued research into more efficient and sustainable synthetic strategies.

Significance in Contemporary Heterocyclic Research

Contemporary heterocyclic research has positioned 1,2,4-oxadiazole derivatives, including this compound, as significant contributors to multiple areas of scientific investigation. Recent developments spanning 2018-2024 have highlighted the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, establishing their importance in modern drug discovery and development programs. These compounds have demonstrated remarkable versatility in addressing various therapeutic challenges, particularly in combating drug-resistant pathogens and managing metabolic disorders.

The significance of 1,2,4-oxadiazole derivatives in contemporary research extends beyond their biological activities to encompass their role as versatile synthetic intermediates and pharmacophores. Studies have demonstrated their efficacy across multiple therapeutic domains, including anticancer applications where they have shown promising results against various cancer cell lines. Their antimicrobial properties have gained particular attention in the context of increasing antibiotic resistance, as these compounds have shown activity against drug-resistant bacterial and fungal strains.

In the realm of metabolic disorder management, 1,2,4-oxadiazole derivatives have emerged as potential antidiabetic agents, offering new approaches to glucose regulation and insulin sensitivity enhancement. Their anti-inflammatory properties have been extensively studied, with several derivatives showing comparable or superior activity to established anti-inflammatory drugs. Additionally, their neuroprotective applications have opened new avenues for treating neurodegenerative diseases, representing a significant advancement in neurotherapeutic research.

The growing body of research supporting the diverse biological roles of 1,2,4-oxadiazole derivatives has established them as a significant focus in drug discovery and development. The specific structural features of this compound, particularly its reactive chloromethyl group and lipophilic cyclopentyl substituent, position it as an important representative of this therapeutic class. These structural characteristics enable specific molecular interactions that may translate into enhanced biological activity and improved pharmacological profiles.

Table 2: Contemporary Applications of 1,2,4-Oxadiazole Derivatives in Therapeutic Research

| Therapeutic Domain | Key Activities | Research Period | Clinical Significance |

|---|---|---|---|

| Anticancer | Cell line inhibition, apoptosis induction | 2018-2024 | Potential cancer therapy development |

| Antimicrobial | Drug-resistant pathogen inhibition | 2018-2024 | Antibiotic resistance solutions |

| Antidiabetic | Glucose regulation, insulin sensitivity | 2018-2024 | Metabolic disorder management |

| Anti-inflammatory | Cytokine modulation, inflammation reduction | 2018-2024 | Inflammatory disease treatment |

| Neuroprotective | Neurodegeneration prevention | 2018-2024 | Neurodegenerative disease therapy |

Research Objectives and Structural Importance

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Primary objectives include understanding the relationship between its specific structural features and biological activity, developing efficient synthetic methodologies for its preparation, and exploring its potential applications in pharmaceutical development. The compound's unique substitution pattern provides an excellent model system for investigating structure-activity relationships within the 1,2,4-oxadiazole family.

The structural importance of this compound lies in its combination of reactive and stabilizing elements that create opportunities for diverse chemical transformations while maintaining the inherent stability of the oxadiazole core. The chloromethyl substituent at position 3 serves as a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of libraries of related compounds with varied biological properties. This reactive center allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, creating opportunities for medicinal chemistry optimization.

The cyclopentyl group at position 5 contributes significant structural importance through its influence on the compound's three-dimensional conformation and lipophilic properties. This saturated five-membered ring system provides conformational rigidity while maintaining sufficient flexibility for optimal receptor interactions. The steric bulk of the cyclopentyl group also influences the compound's membrane permeability and distribution properties, factors that are crucial for biological activity.

Research objectives also focus on understanding the synthetic accessibility of this compound through various methodological approaches. Efficient one-pot synthetic procedures using Vilsmeier reagent as a carboxylic acid group activator have shown excellent yields for similar compounds, highlighting the potential for practical synthetic routes. The development of environmentally friendly synthetic methods, including mechanochemistry approaches that eliminate the need for organic solvents, represents another important research objective that aligns with contemporary green chemistry principles.

The structural importance extends to the compound's potential role as a bioisostere for other functional groups commonly found in bioactive molecules. The 1,2,4-oxadiazole ring can serve as a metabolically stable replacement for ester, amide, and carboxylic acid functionalities, potentially improving the pharmacokinetic properties of drug candidates. This bioisosteric potential makes this compound an attractive scaffold for drug design and optimization programs.

Table 3: Structural Features and Their Research Implications

| Structural Feature | Chemical Property | Research Application | Significance |

|---|---|---|---|

| Chloromethyl Group | Electrophilic reactivity | Nucleophilic substitution studies | Chemical modification platform |

| Cyclopentyl Ring | Lipophilic character | Membrane permeability studies | Biological activity modulation |

| 1,2,4-Oxadiazole Core | Aromatic stability | Bioisostere investigation | Pharmacophore development |

| Overall Architecture | Conformational flexibility | Structure-activity relationship studies | Drug design optimization |

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMLZTHNVMYLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650912 | |

| Record name | 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-39-2 | |

| Record name | 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

The most common methods for synthesizing 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole, involve the heterocyclization of amidoximes with carboxylic acid derivatives.

General Approach: Reacting amidoximes with acyl chlorides leads to the formation of 1,2,4-oxadiazoles. The use of catalysts such as TBAF (tetrabutylammonium fluoride) or pyridine can enhance the efficacy of this reaction. Amidoximes can also react with carboxylic acid esters (e.g., methyl and ethyl esters), activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides to yield the desired oxadiazole derivatives.

Limitations: These methods may suffer from unsatisfactory yields, purification difficulties, and limitations due to harsh reaction conditions.

One-Pot Synthesis: A more recent approach involves a one-pot synthesis using amidoximes and carboxylic acids (methyl or ethyl esters) in a superbase medium like NaOH/DMSO at room temperature. This method can produce diverse oxadiazole analogs, but reaction times can be long (4–24 hours) and yields can vary widely (11–90%).

Synthesis via 1,3-Dipolar Cycloaddition

Another method for 1,2,4-oxadiazole formation is the 1,3-dipolar cycloaddition of nitrile oxides and nitriles.

General Approach: This method involves reacting nitrile oxides with nitriles to form the 1,2,4-oxadiazole ring system. The reaction can be catalyzed by platinum(IV) complexes under mild conditions.

Limitations: This approach can be unfavorable due to the low reactivity of the \$$-CN\$$ triple bond and the potential for dimerization of nitrile oxides, leading to the formation of unwanted byproducts like 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides. Additional challenges include poor solubility of starting materials and low yields, as well as the high cost of catalysts.

Reaction Table

The table below summarizes some methods for synthesizing 1,2,4-oxadiazoles, noting the yields and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentyl group or the oxadiazole ring.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole has been investigated for its antimicrobial and anticancer activities. Research indicates that compounds in the oxadiazole family exhibit significant biological activity due to their ability to interact with biological targets such as enzymes and proteins. Specifically, this compound acts as an electrophile, modifying the activity of proteins and enzymes, which can lead to the inhibition of enzyme functions or disruption of critical protein-protein interactions.

Case Studies:

- Anticancer Activity : A study evaluated various 1,2,4-oxadiazole derivatives against human cancer cell lines. Among these derivatives, certain compounds exhibited potent anticancer activity with IC50 values indicating effective inhibition of cell proliferation. The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity .

- Enzyme Inhibition : Interaction studies have shown that this compound inhibits enzymes such as Human Deacetylase Sirtuin 2 and Carbonic Anhydrase. These interactions are crucial for understanding its potential therapeutic applications against diseases like cancer.

Materials Science Applications

Development of New Materials

In addition to its medicinal properties, this compound is being explored for its potential use in materials science. The compound's unique electronic and optical properties make it a candidate for developing advanced materials.

Key Properties:

- Electronic Properties : The presence of the cyclopentyl group provides steric hindrance that can influence the electronic characteristics of the compound. This can be advantageous in designing materials with tailored electronic properties for applications in organic electronics.

- Optical Properties : The oxadiazole ring structure contributes to the optical properties of the material, making it suitable for applications in photonic devices.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions. One common method includes reacting cyclopentanone oxime with chloromethyl chloroformate in the presence of a base like triethylamine under reflux conditions. The product is then purified through recrystallization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the modification of protein function.

Comparison with Similar Compounds

Key Observations :

Biological Activity

3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Overview of Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system has been extensively studied due to its promising anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that derivatives of this compound class exhibit significant biological activities, including:

- Anticancer Activity : Many oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : These compounds often demonstrate efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : They can inhibit key enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity : This compound has shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis |

| MEL-8 | 12.41 | Cell cycle arrest |

Enzyme Inhibition

This compound also exhibits inhibitory activity against several enzymes:

- Histone Deacetylases (HDACs) : It has been reported to inhibit HDACs effectively, which is significant for its potential role in cancer therapy .

| Enzyme | IC50 (nM) | Target Disease |

|---|---|---|

| HDAC | 20 | Cancer |

| Carbonic Anhydrase | 89 | Glaucoma and other conditions |

Case Studies

- Study on Cytotoxicity : A study evaluated the effects of various oxadiazole derivatives on different cancer cell lines. The results showed that this compound had a higher cytotoxic effect compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition properties of this compound. It demonstrated strong inhibition of HDACs with implications for its use in cancer treatment strategies aimed at epigenetic modulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

- Substituents : The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances anticancer activity.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency |

| Alkyl groups | Modulates solubility and bioavailability |

Q & A

Q. What are the established synthetic routes for 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. Key approaches include:

- Cyclization of hydrazonoyl chlorides with formamide derivatives under reflux conditions (e.g., acetonitrile, 80–100°C) to form the oxadiazole core .

- Chloromethylation of pre-formed oxadiazole intermediates using chloromethyl methyl ether (MOMCl) or chloroacetyl chloride in the presence of Lewis acids (e.g., ZnI₂) to introduce the chloromethyl group .

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclization | Hydrazonoyl chloride + formamide, 80°C | 60–75% | Byproduct formation |

| Chloromethylation | MOMCl, ZnI₂, DCM, 0°C → RT | 50–65% | Competing side substitutions |

Critical Parameters : Solvent polarity, temperature control, and catalyst selection significantly affect yield. For example, ZnI₂ enhances electrophilic substitution but may require inert atmospheres to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The chloromethyl group (–CH₂Cl) resonates at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C). Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm) .

- IR Spectroscopy : C–Cl stretching (650–750 cm⁻¹) and oxadiazole ring C=N/C–O (1550–1650 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves dihedral angles between the oxadiazole ring and substituents (e.g., cyclopentyl group coplanarity <10° deviation) .

Data Interpretation Tip : Compare experimental spectra with computational models (DFT/B3LYP) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during chloromethylation?

Methodological Answer: The chloromethyl group’s reactivity often leads to undesired substitutions or eliminations. Optimization strategies include:

- Temperature Control : Slow addition of MOMCl at 0°C minimizes exothermic side reactions .

- Catalyst Screening : Use milder Lewis acids (e.g., FeCl₃ instead of ZnI₂) to reduce electrophilicity and byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction purification via column chromatography .

Case Study : Substituting ZnI₂ with FeCl₃ in DCM increased yield from 55% to 68% while reducing HCl gas evolution .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) often arise from:

- Structural Analogues : Minor substituent changes (e.g., cyclopentyl vs. phenyl groups) alter lipophilicity and target binding .

- Assay Conditions : Variations in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) impact MIC values .

Q. Resolution Workflow :

Replicate studies using standardized protocols (CLSI guidelines).

Perform SAR analysis (e.g., Hammett plots) to quantify substituent effects .

Validate via molecular docking (e.g., binding to E. coli DNA gyrase) .

Q. How can computational chemistry predict regioselectivity in substitution reactions of this compound?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloromethyl carbon typically shows higher electrophilicity (ƒ⁺ > 0.1) .

- MD Simulations : Model solvent effects on transition states (e.g., DMSO stabilizes SN2 pathways vs. THF favoring SN1) .

Example : Predictions aligned with experimental data showing preferential substitution at –CH₂Cl over oxadiazole nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.